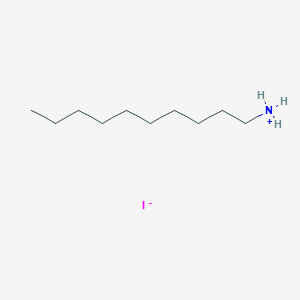
Decaneammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decaneammonium iodide is a chemical compound with the molecular formula C10H23IN. It is an organic iodide salt that consists of a decylammonium cation and an iodide anion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decaneammonium iodide can be synthesized through the reaction of decylamine with hydroiodic acid. The reaction typically involves the following steps:
Reaction: Decylamine is reacted with hydroiodic acid in a stoichiometric ratio.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization to obtain this compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The process may also include additional purification steps such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Decaneammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodide ion can be oxidized to iodine or reduced to iodide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the iodide ion.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include various alkylated or functionalized derivatives of decaneammonium.
Oxidation Reactions: Iodine or iodate compounds.
Reduction Reactions: Reduced forms of the starting materials.
Scientific Research Applications
Decaneammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.
Biology: The compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of decaneammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The iodide ion can participate in redox reactions, influencing various biochemical pathways. In radiopharmaceutical applications, the iodide ion can be used for imaging and therapeutic purposes due to its radioactive properties.
Comparison with Similar Compounds
Ammonium Iodide (NH4I): A simple inorganic iodide salt with similar reactivity but different applications.
Decylammonium Bromide (C10H23NBr): A bromide analog with similar structure but different chemical properties.
Decylammonium Chloride (C10H23NCl): A chloride analog with similar structure but different reactivity.
Uniqueness: Decaneammonium iodide is unique due to its specific combination of a long alkyl chain and an iodide ion, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H24IN |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
decylazanium;iodide |
InChI |
InChI=1S/C10H23N.HI/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H |
InChI Key |
ANGXTHKGHPNXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[NH3+].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



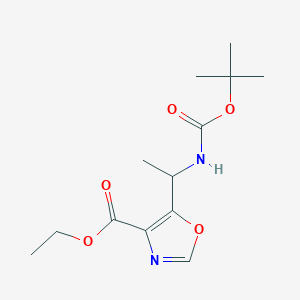
![5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13382065.png)
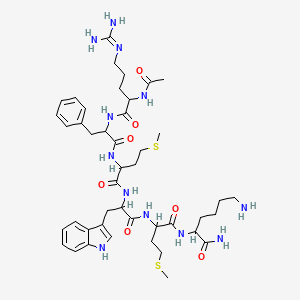
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propan-2-yl-1,3-thiazol-4-one](/img/structure/B13382068.png)
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B13382074.png)
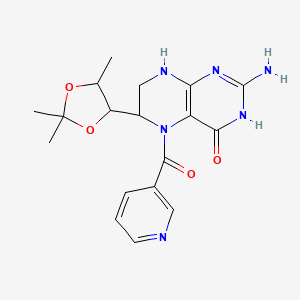
![cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]](/img/structure/B13382078.png)
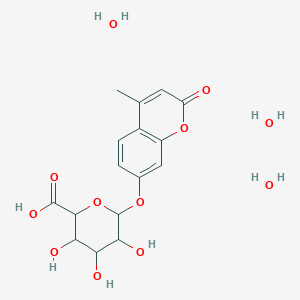
![2-bromo-6-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B13382092.png)
![1-{[(1-pentyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382093.png)
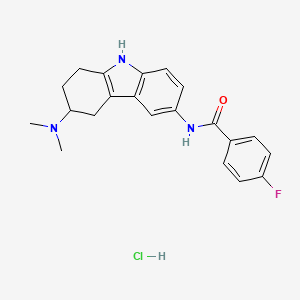
![ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B13382102.png)
![4-[3-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)propyliden-2-ium]-2,2-dimethyl-6-phenyl-4H-1,3-dioxine](/img/structure/B13382113.png)
